2,6-dichloro-3-methoxybenzonitrile
Description
2,6-Dichloro-3-methoxybenzonitrile is a substituted benzonitrile derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring and a methoxy group (-OCH₃) at the 3-position. The nitrile group (-CN) at the 1-position confers distinct electronic and steric properties, making this compound relevant in agrochemical and pharmaceutical research. The molecular formula is inferred as C₈H₅Cl₂NO, with a molecular weight of 201.9 g/mol.
Properties
CAS No. |
1935979-20-6 |
|---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloroaniline with methoxyacetonitrile in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,6-dichloro-3-methoxybenzonitrile often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 2,6-dichloro-3-methoxybenzylamine.
Oxidation: The major product is 2,6-dichloro-3-methoxybenzoic acid.
Scientific Research Applications
2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of 2,6-dichloro-3-methoxybenzonitrile is its interference with cellulose synthesis in plants. This herbicidal property makes it effective in controlling weed growth. The compound disrupts the formation of cellulose, leading to weakened cell walls and ultimately the death of the plant .
Comparison with Similar Compounds
Table 1: Key Structural Features
†Molecular formula inferred from ; reported formula (C₆H₅ClO₃) conflicts with substituent counts.
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations:
- Functional Group Effects : The nitrile group in 2,6-dichloro-3-methoxybenzonitrile likely reduces polarity compared to the carboxylic acid in 3,6-dichloro-2-methoxybenzoic acid, affecting solubility and reactivity. Carboxylic acids participate in salt formation, while nitriles undergo hydrolysis or reduction .
- Substituent Positioning : Ortho-chloro groups (2,6-positions) in the target compound may enhance steric hindrance and electron-withdrawing effects compared to the meta-chloro (3,6-) and para-methoxy (2-) arrangement in ’s compound. This could influence aromatic electrophilic substitution patterns .
- Thermal Stability : The benzodithiazine derivatives in Evidences 1–2 exhibit high thermal stability (dec. >250°C), attributed to rigid heterocyclic cores and strong sulfur-oxygen bonds. The target compound’s stability may depend on the nitrile group’s electronic contributions .
Q & A
Q. What are the recommended synthetic routes for 2,6-dichloro-3-methoxybenzonitrile, and how do reaction conditions influence yield?
A common approach involves nucleophilic aromatic substitution or methoxylation of pre-functionalized benzonitrile derivatives. For example, 3-methoxy substitution can be achieved via alkylation of a phenolic intermediate using methyl halides in the presence of a base like K₂CO₃ in DMF . Chlorination at the 2- and 6-positions typically employs chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperature (20–60°C). Key factors affecting yield include:
- Reagent stoichiometry : Excess chlorinating agents improve substitution efficiency but may lead to over-chlorination.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product.
Q. What spectroscopic techniques are most effective for characterizing 2,6-dichloro-3-methoxybenzonitrile?
- ¹H/¹³C NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons adjacent to electron-withdrawing groups (Cl, CN) appear downfield (δ 7.0–8.0 ppm). Nitrile carbons (C≡N) are observed at ~115 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202) validate the molecular formula C₈H₅Cl₂NO.
Q. How can researchers verify the purity of this compound for downstream applications?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- Melting Point Analysis : A sharp melting point (e.g., 95–97°C) indicates high crystallinity and purity.
- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 47.56%, H 2.49%, Cl 35.09%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dichloro and 3-methoxy substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl and CN groups deactivate the aromatic ring, making it less reactive toward electrophilic substitution but suitable for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The 2,6-dichloro arrangement creates steric hindrance, favoring regioselective coupling at the 4-position. Computational studies (DFT) can predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzonitriles?
- X-ray Crystallography with SHELXL : Refine crystal structures using high-resolution data and software like SHELXL to resolve ambiguities in bond lengths/angles caused by halogen disorder .
- Twinned Data Analysis : For crystals with twinning, employ SHELXPRO to deconvolute overlapping reflections .
- Comparative Studies : Cross-validate with analogous structures (e.g., 2,6-difluoro-3-methoxybenzonitrile) to identify systematic errors .
Q. How can researchers assess the compound’s potential as a bioactive scaffold?
- In Silico Docking : Use PubChem-derived 3D structures (CID: 3791832) to model interactions with target proteins (e.g., kinases) .
- SAR Studies : Modify substituents (e.g., replace Cl with F) and compare bioactivity using assays like enzyme inhibition or cytotoxicity .
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to predict pharmacokinetic profiles.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
